molecular formula C8H7ClN2O4 B1532576 5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride CAS No. 1269152-00-2

5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride

Cat. No.: B1532576
CAS No.: 1269152-00-2
M. Wt: 230.6 g/mol
InChI Key: UKFACOSFJLECPH-UHFFFAOYSA-N
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Description

5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride ( 1269152-00-2) is a high-purity heterocyclic building block of interest in medicinal chemistry and drug discovery. With a molecular formula of C₈H₇ClN₂O₄ and a molecular weight of 230.61 , this compound is characterized by the presence of both 1,2-oxazole (isoxazole) and 1,3-oxazole rings, a structural motif found in compounds with various immunoregulatory properties . Heterocyclic amino acids incorporating the 1,2-oxazole moiety serve as valuable, non-proteinogenic building blocks for the synthesis of peptide-like structures and the construction of DNA-encoded chemical libraries, which are crucial for the discovery of novel protein ligands . While the specific mechanism of action for this compound is an area of ongoing research, related isoxazole derivatives have been documented to exhibit a range of biological activities, including immunosuppressive and anti-inflammatory effects, sometimes acting through the modulation of cytokine production or the inhibition of enzymes like COX-2 . This product is offered with a minimum purity of ≥95% and must be stored sealed in a dry environment at 2-8°C . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4.ClH/c1-4-2-5(14-10-4)7-6(8(11)12)9-3-13-7;/h2-3H,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFACOSFJLECPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=C(N=CO2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269152-00-2
Record name 4-Oxazolecarboxylic acid, 5-(3-methyl-5-isoxazolyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269152-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride typically involves:

  • Construction of the 1,3-oxazole ring bearing a carboxylic acid function.
  • Coupling or linking this oxazole moiety with a 3-methyl-1,2-oxazole (isoxazole) substituent at the 5-position.
  • Conversion to the hydrochloride salt form for stability or biological evaluation.

Key synthetic routes rely on:

  • Palladium-catalyzed coupling reactions for linking heterocyclic fragments.
  • Use of carboxylic acid derivatives activated by condensing agents.
  • Cyclization methods for oxazole ring formation.
  • Controlled reaction conditions (temperature, solvents, atmosphere) to optimize yield and purity.

Preparation of the 1,3-Oxazole-4-carboxylic Acid Core

The 1,3-oxazole ring with a carboxylic acid at the 4-position can be synthesized via multistep procedures involving:

  • Starting from amino acid derivatives or β-ketoesters.
  • Cyclodehydration or cyclization reactions promoted by reagents such as phosphorus oxychloride (POCl₃) or other dehydrating agents.
  • For example, glycine derivatives treated with benzoyl chlorides followed by ethyl chloroformate activation and subsequent cyclization under reflux with POCl₃ have been reported to yield substituted oxazoles.

Synthesis of the 3-Methyl-1,2-oxazole (Isoxazole) Moiety

The 3-methylisoxazole fragment is typically prepared by:

  • Condensation of β-enamino ketoesters with hydroxylamine hydrochloride, which forms the isoxazole ring via cyclization.
  • Alternative methods include one-pot 1,3-dipolar cycloaddition of nitrile oxides with alkynes, often catalyzed by bases or metal-free conditions.
  • Environmentally benign and catalyst-free methods under ultrasound or aqueous conditions have been developed for isoxazole derivatives, enhancing yield and reducing reaction time.

Coupling of Oxazole and Isoxazole Units

The critical step in preparing 5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid involves coupling the two heterocyclic units:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille type) between halogenated oxazole derivatives and isoxazole boronic acids or esters are commonly employed.
  • The reaction is conducted in inert solvents such as aromatic hydrocarbons (benzene, toluene), ethers (THF, dioxane), or halogenated solvents (dichloromethane), under inert gas atmosphere to prevent oxidation.
  • Bases like sodium carbonate or potassium carbonate facilitate the coupling.
  • Temperature ranges from room temperature to reflux (~60 °C), with reaction times from 0.1 hours to several days depending on conditions.

Formation of Hydrochloride Salt

  • The free acid form of the compound is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
  • This step improves compound stability and solubility for biological applications.

Representative Experimental Procedure and Data

Step Reagents & Conditions Description Yield / Notes
1 Glycine + 4-methoxy benzoyl chloride in NaOH Formation of hippuric acid derivative High yield, aqueous medium
2 Reaction with ethyl chloroformate + N-methylmorpholine in CH2Cl2 Formation of oxazolone intermediate Controlled temperature, inert atmosphere
3 Reflux with phosphorus oxychloride (48 h) Cyclization to 1,3-oxazole derivative Efficient ring closure
4 β-enamino ketoester + hydroxylamine hydrochloride Isoxazole ring formation via cyclization Mild conditions, aqueous or organic solvents
5 Palladium-catalyzed coupling of oxazole and isoxazole derivatives Use of Pd catalyst, base, inert solvent, inert atmosphere Reaction at 25–60 °C for 0.1–5 days, yields vary
6 Treatment with HCl Formation of hydrochloride salt Enhances stability and solubility

Notes on Reaction Conditions and Solvents

  • Solvents used are generally inert to the reaction and include aromatic hydrocarbons (benzene, toluene), ethers (THF, dioxane), halogenated hydrocarbons (dichloromethane), and sometimes polar aprotic solvents (DMF, DMSO).
  • Reaction temperatures range from -20 °C to 60 °C for coupling steps, with some cyclizations requiring reflux conditions.
  • Inert gas atmosphere (nitrogen or argon) is preferred to avoid oxidation and side reactions.
  • Bases such as sodium carbonate, potassium carbonate, or sodium hydroxide are commonly used to facilitate coupling reactions.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials β-enamino ketoesters, amino acid derivatives, hydroxylamine hydrochloride, carboxylic acid derivatives
Key reagents Phosphorus oxychloride, palladium catalysts, bases (Na2CO3, K2CO3), condensing agents (isobutyl chloroformate, N-methylmorpholine)
Solvents Benzene, toluene, dichloromethane, THF, dioxane, DMF, DMSO
Temperature range -78 °C (for sensitive additions) to reflux (~110 °C)
Atmosphere Inert gas (N2 or Ar) preferred
Reaction time From 0.1 hours to 5 days depending on step
Purification Filtration, extraction, silica gel chromatography, chiral SEC for enantiomers
Salt formation Treatment with HCl to obtain hydrochloride salt

Research Findings and Optimization

  • The use of palladium-catalyzed coupling allows for high regioselectivity and functional group tolerance in linking oxazole and isoxazole units.
  • Green chemistry approaches, such as ultrasound-assisted synthesis and catalyst-free aqueous reactions, have been developed for isoxazole formation, improving environmental impact and efficiency.
  • Structural characterization by NMR (¹H, ¹³C, ¹⁵N), HRMS, and X-ray crystallography confirms the integrity of the heterocyclic framework

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Amines, alcohols, strong acids or bases

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Amides, esters

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis of 5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride typically involves multi-step organic reactions. Key methods include:

  • N-acylation of amino acids to form oxazole derivatives.
  • Intramolecular cyclization to create the oxazole ring structure.
  • Characterization techniques such as NMR, MS, and IR spectroscopy to confirm the compound's structure.

The compound's molecular formula is C9H8N2O3HClC_9H_8N_2O_3\cdot HCl, with a molecular weight of approximately 232.63 g/mol.

Antimicrobial Properties

Research has demonstrated that compounds similar to 5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole derivatives exhibit significant antimicrobial activity. For instance:

  • Inhibition of Gram-positive bacteria : Studies have shown effective inhibition against strains like Enterococcus faecium, with notable zones of inhibition observed in bioassays .

Antibiofilm Activity

The compound has also been evaluated for its antibiofilm properties, which are crucial in treating infections caused by biofilm-forming bacteria. The transformation from N-acylated amino acids to oxazole derivatives has been linked to enhanced antibiofilm activity .

Anti-inflammatory Effects

The anti-inflammatory potential of 5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole derivatives has been highlighted in various studies. These compounds have shown the ability to modulate plasma proteins associated with the acute phase response, suggesting a role in reducing inflammation .

Prolyl Oligopeptidase Inhibition

Recent investigations into related oxazole compounds indicate their potential as inhibitors of prolyl oligopeptidase (PREP), an enzyme implicated in various pathological conditions including neurodegenerative diseases . The stability and configurational integrity of these compounds under physiological conditions make them promising candidates for drug development.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. faecium
AntibiofilmSignificant reduction in biofilm formation
Anti-inflammatoryModulation of acute phase proteins
PREP inhibitionEffective against neurodegenerative pathways

Mechanism of Action

The mechanism by which 5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism can vary based on the context of its application, whether in medicinal chemistry or material science.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of oxazole-carboxylic acid derivatives, which are widely explored in medicinal chemistry due to their bioisosteric properties and metabolic stability. Key structural analogs include:

Compound Name Key Substituents CAS RN Molecular Formula Melting Point (°C) Reference
5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid 4-Methoxyphenyl at position 5 89205-07-2 C₁₁H₉NO₄ 147–151
5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride Pyrrolidinylmethyl at position 4, methyl at position 5 1956370-13-0 C₁₁H₁₇N₂O₃·HCl Not reported
2-Methyl-2-(1,2-oxazol-5-yl)propanoic acid Propanoic acid backbone with methyl and oxazole substituents 1454928-83-6 C₉H₁₀BrNO₂ Not reported

Key Observations :

  • Solubility: The hydrochloride salt in the target compound and improves aqueous solubility relative to non-ionic analogs like , which is critical for pharmacokinetics.
  • Synthetic Complexity : The presence of two heterocycles (1,2-oxazole and 1,3-oxazole) in the target compound may require multi-step synthesis, similar to PROTAC intermediates described in .

Physicochemical Properties

  • Hydrogen Bonding : Oxazole-carboxylic acids typically form strong hydrogen bonds via the carboxylic acid group, as highlighted in studies on hydrogen-bonding patterns . The hydrochloride salt introduces additional ionic interactions, which could influence crystallinity and stability.
  • Ring Puckering : The 1,2-oxazole ring may exhibit puckering, as described by Cremer and Pople’s generalized puckering coordinates , affecting conformational flexibility.

Biological Activity

5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a dual heterocyclic structure comprising oxazole rings, which are known for their diverse biological activities. The synthesis typically involves cyclization reactions that create the oxazole framework, followed by functionalization to introduce the carboxylic acid group.

Synthetic Route Overview

  • Formation of 3-methyl-1,2-oxazole : This is achieved through cyclization reactions involving appropriate precursors.
  • Formation of 1,3-oxazole : Similar cyclization methods are employed.
  • Coupling Reaction : The final product is obtained by coupling the two heterocycles via acylation reactions.

Biological Activity

The biological activities associated with this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds containing oxazole rings exhibit cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that derivatives with similar structures can inhibit cell proliferation in human cancer cell lines such as HL-60 (pro-myelocytic leukemia) and HT29 (colon carcinoma) with IC50 values indicating moderate to high potency .

CompoundCell LineIC50 (µg/mL)
5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazoleHL-6019.0
Similar Oxazole DerivativeHT2928.0

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes linked to inflammatory pathways. For example, it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant in managing inflammatory diseases . The potency of enzyme inhibition is often quantified using IC50 values.

EnzymeCompoundIC50 (µg/mL)
5-Lipoxygenase4bf18.78

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. This includes:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit tyrosine kinases and other signaling pathways that promote cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, enhancing cytotoxicity in cancerous tissues.

Case Studies

Several studies have highlighted the efficacy of oxazole derivatives in clinical settings:

  • Cytotoxicity Assays : In vitro assays using MTT and similar methods have confirmed the cytotoxic effects against multiple cancer cell lines .
  • In Vivo Models : Animal models have demonstrated promising results in reducing tumor growth when treated with oxazole derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride?

  • Methodological Answer : The synthesis typically involves cyclization reactions under acidic or catalytic conditions. For example, refluxing intermediates like 3-formyl-indole derivatives with sodium acetate in acetic acid can yield oxazole-carboxylic acid scaffolds . For hydrochloride salt formation, a final step involving HCl treatment of the free base is common, as seen in analogous oxadiazole derivatives .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methyl groups at 3-methyloxazole) .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., m/z peaks corresponding to the oxazole-carboxylic acid backbone) .
  • X-ray Crystallography : Resolve crystal structures of analogous compounds (e.g., 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid derivatives) to validate bond angles and stereochemistry .

Q. What solvent systems are suitable for purification?

  • Methodological Answer : Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) is effective for oxazole-carboxylic acid derivatives . For hydrochloride salts, ethanol or methanol with diethyl ether as an antisolvent can precipitate high-purity crystals .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing carboxylic acid group at position 4 and the electron-donating methyl group at position 3 of the oxazole ring create a polarized scaffold. Computational studies (DFT) on similar compounds suggest that the HOMO-LUMO gap is narrowed, enhancing reactivity in Suzuki-Miyaura couplings . Experimentally, optimize Pd-catalyzed reactions using ligands like XPhos and K3_3PO4_4 as a base to exploit this electronic profile .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare bioactivity of analogs (e.g., 3-methyl vs. 5-methyl substitution) using standardized assays (e.g., MIC for antimicrobial activity) .
  • Solubility Correction : Account for differences in hydrochloride salt solubility (e.g., PBS buffer vs. DMSO) that may skew IC50_{50} values in cytotoxicity studies .
  • Metabolite Profiling : Use LC-MS to identify degradation products that could mask true activity, as seen in oxadiazole derivatives .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Dock the compound into active sites of enzymes (e.g., COX-2 or EGFR kinase) using software like AutoDock Vina. Prioritize oxazole’s carboxylate group for hydrogen bonding with catalytic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on salt-bridge formation between the hydrochloride moiety and arginine/lysine residues .

Critical Considerations for Experimental Design

  • Stability : The hydrochloride salt is hygroscopic; store under inert gas (N2_2) at −20°C .
  • Toxicity : Handle with PPE (gloves, goggles) due to potential irritancy from oxazole heterocycles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride
Reactant of Route 2
5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride

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